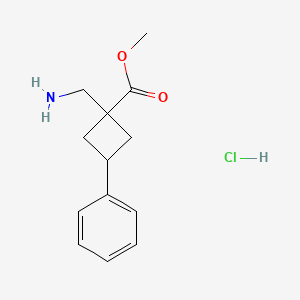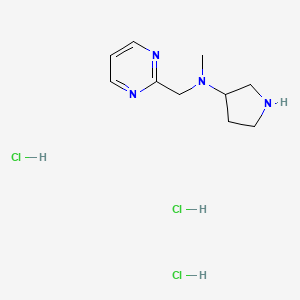![molecular formula C8H9N3O2S B1434180 Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate CAS No. 1858251-07-6](/img/structure/B1434180.png)
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate
Vue d'ensemble
Description
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate is a heterocyclic organic compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol.
Mécanisme D'action
Target of Action
Similar compounds with thiazole and triazole moieties have been reported to exhibit biological activity . These compounds often target enzymes or receptors, disrupting their normal function and leading to various biological effects.
Mode of Action
It’s known that the compound’s interaction with its targets involves the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
For instance, some thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to exhibit good bioavailability
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity on human tumor cell lines . This suggests that the compound could potentially have antitumor effects.
Action Environment
The action of Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate can be influenced by various environmental factors. For instance, the solvent-crystal interface interactions and the magnitude of supersaturation maximum (Smax) can affect the crystal morphology of similar compounds . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological functions . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activities. Additionally, this compound has shown potential in modulating the activity of proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells. Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production pathways in cells . These cellular effects make this compound a potential therapeutic agent for treating various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can activate or inhibit specific signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses . These molecular mechanisms contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can maintain its biological activity, making it suitable for prolonged use in biochemical and pharmacological research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Studies have identified specific dosage thresholds beyond which the compound’s toxic effects become pronounced . These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further processed or excreted from the body. These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester the compound, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . These subcellular localization patterns are crucial for understanding the compound’s mode of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate involves multiple steps. One common synthetic route starts with the reduction of 2,2′-disulfanediylbis (4-fluoroaniline) using sodium borohydride (NaBH4) to free the thiol group. This thiol group is then protected with a p-methoxybenzyl group . The subsequent steps involve cyclization reactions to form the thiazolo[2,3-c][1,2,4]triazole ring system. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization in DMSO can lead to the formation of charged N-substituted heteroaromatic compounds .
Applications De Recherche Scientifique
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes and interact with biological targets . Additionally, it is used in the development of new pharmaceuticals and as a tool in drug discovery and optimization .
Comparaison Avec Des Composés Similaires
Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate can be compared with other similar compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles . These compounds share similar heterocyclic structures and exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . this compound is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 3-([1,3]thiazolo[2,3-c][1,2,4]triazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-13-7(12)3-2-6-4-14-8-10-9-5-11(6)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTLJXPYYBEIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC2=NN=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)
![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)
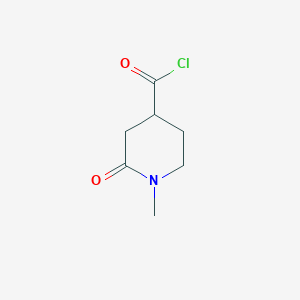
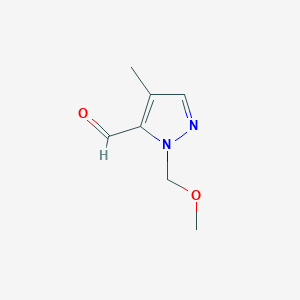
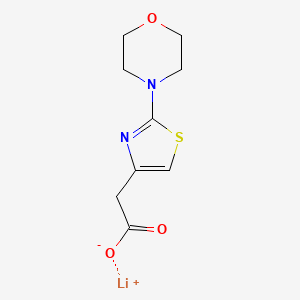
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)
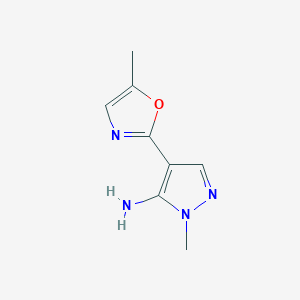
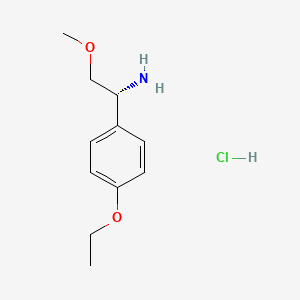
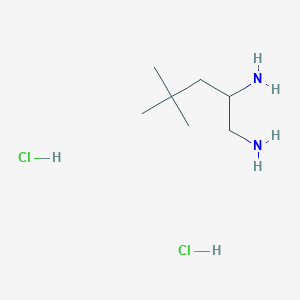
![N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride](/img/structure/B1434116.png)
